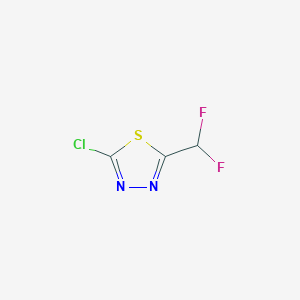

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole

Übersicht

Beschreibung

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole is a heterocyclic compound containing chlorine, fluorine, and sulfur atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole typically involves the introduction of difluoromethyl and chloro groups into a thiadiazole ring. One common method involves the reaction of 2-chloro-1,3,4-thiadiazole with difluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced difluoromethylating reagents and catalysts can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The thiadiazole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boron reagents in the presence of bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted thiadiazoles, while coupling reactions can produce biaryl derivatives .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole serves as a crucial building block in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, including substitution and coupling reactions. For instance:

- Substitution Reactions : The chlorine atom can be substituted by nucleophiles such as amines or thiols.

- Coupling Reactions : It can engage in cross-coupling reactions like Suzuki-Miyaura coupling to form carbon-carbon bonds.

Biological Research

Potential Antimicrobial and Anticancer Properties

Research has highlighted the potential of this compound as a bioactive compound with antimicrobial and anticancer properties. Studies have shown that derivatives of thiadiazoles exhibit antiproliferative effects on various human cancer cell lines. For example:

- A study synthesized novel 1,3,4-thiadiazoles and evaluated their antiproliferative effects on cancer cell lines such as MCF-7 and HCT-116, demonstrating significant activity compared to standard treatments like doxorubicin .

Mechanism of Action

The mechanism involves interactions with biological macromolecules, leading to inhibition or modulation of their activity. The difluoromethyl group enhances binding affinity and selectivity towards molecular targets.

Agricultural Applications

Crop Protection Agents

This compound derivatives have been explored for their efficacy as crop protection agents against phytopathogenic microorganisms. These compounds can combat undesired fungi, bacteria, and nematodes affecting agricultural crops. Notable findings include:

- Fungicidal Activity : Research indicates that thiadiazole compounds possess significant antifungal properties that can protect crops from various diseases .

- Herbicide Development : The compound's structure has been utilized in developing selective herbicides that target specific plant pathogens while minimizing harm to crops .

Case Studies

- Anticancer Research : A recent study synthesized new thiadiazole derivatives and assessed their effects on cancer cell proliferation. The results indicated that certain derivatives had IC50 values significantly lower than standard chemotherapeutics, suggesting their potential as new anticancer agents .

- Agricultural Efficacy : In field trials, formulations containing thiadiazole derivatives demonstrated effective control over fungal pathogens in crops such as wheat and corn. These studies support the compound's role in sustainable agriculture practices through reduced chemical inputs while maintaining crop yields .

Wirkmechanismus

The mechanism of action of 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity. The thiadiazole ring can interact with biological macromolecules, potentially leading to inhibition or modulation of their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Chloro-5-(trifluoromethyl)-1,3,4-thiadiazole

- 2-Chloro-5-(chloromethyl)-1,3,4-thiadiazole

- 2-Chloro-5-(methyl)-1,3,4-thiadiazole

Uniqueness

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Biologische Aktivität

2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in anticancer and antimicrobial applications. The following sections will explore its biological activity through various studies, case analyses, and data tables.

Structure and Properties

The compound features a thiadiazole ring with a chlorine atom and a difluoromethyl group. This specific substitution pattern is crucial for its biological activity, influencing its interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of thiadiazole derivatives, including this compound.

- Mechanism of Action : Research indicates that compounds with similar structures can inhibit cell proliferation by inducing apoptosis and affecting cell cycle progression. For instance, derivatives have been shown to activate caspase pathways leading to programmed cell death .

- Case Study : A study conducted by Alam et al. (2020) demonstrated that certain thiadiazole derivatives exhibited significant antiproliferative effects against various cancer cell lines such as A549 (lung carcinoma) and SK-MEL-2 (skin cancer). The most potent compound from their series had an IC50 value of 4.27 µg/mL against SK-MEL-2 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 21 | SK-MEL-2 | 4.27 | Apoptosis via caspase activation |

| Compound 23 | A549 | Not reported | Cell cycle arrest |

| Compound 24 | HT-29 | 12.57 | ERK1/2 inhibition |

Antimicrobial Activity

Thiadiazole derivatives also exhibit significant antimicrobial properties.

- Antibacterial Studies : Research has shown that various thiadiazole compounds possess antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. These compounds disrupt bacterial cell wall synthesis or inhibit metabolic pathways critical for bacterial survival .

- Case Study : A recent review highlighted that derivatives of 1,3,4-thiadiazole showed broad-spectrum antibacterial effects, making them candidates for further development as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Activity Level |

|---|---|---|

| Compound A | Staphylococcus aureus | Moderate Inhibition |

| Compound B | Escherichia coli | High Inhibition |

Other Biological Activities

In addition to anticancer and antimicrobial properties, thiadiazoles have been investigated for their anti-inflammatory and anticonvulsant activities.

- Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .

- Anticonvulsant Properties : Thiadiazoles have been reported to exhibit anticonvulsant effects through modulation of neurotransmitter systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Chloro-5-(difluoromethyl)-1,3,4-thiadiazole, and what reaction conditions optimize yield?

Methodological Answer: The synthesis of this compound derivatives typically involves:

- Nucleophilic substitution of thiadiazole precursors with difluoromethyl groups. For example, substituting 2-mercapto-thiadiazole intermediates with difluoromethyl halides under anhydrous conditions (e.g., using DMF as a solvent and K₂CO₃ as a base at 60–80°C) .

- Cyclization reactions of thiosemicarbazides with difluoromethyl-containing reagents. For instance, cyclizing 5-substituted phenoxymethyl precursors in the presence of triethylbenzylammonium bromide (PTC) to form thiadiazole rings .

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol.

Key Considerations:

- Moisture-sensitive reactions require inert atmospheres (N₂/Ar).

- Reaction monitoring via TLC or HPLC ensures intermediate stability.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assigns protons and carbons in the thiadiazole ring and substituents. For example, the difluoromethyl group (-CF₂H) shows a triplet in ¹H NMR (~δ 6.0 ppm, J = 56 Hz) and a doublet in ¹⁹F NMR .

- IR Spectroscopy : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹, C-F stretches at 1100–1250 cm⁻¹) .

- Elemental Analysis : Validates molecular formula (e.g., C₄H₂ClF₂N₂S requires C: 24.43%, H: 1.02%, N: 14.25%) .

- Mass Spectrometry (HRMS) : Determines molecular ion peaks (e.g., [M+H]⁺ at m/z 196.96) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of this compound derivatives?

Methodological Answer:

- Substituent Effects :

- Electron-withdrawing groups (Cl, CF₃) : Enhance antimicrobial activity by increasing electrophilicity and membrane permeability. For example, 2-chloro-5-(5-nitrothiophene)-1,3,4-thiadiazole showed >30 mm inhibition zones against H. pylori at 8 µg/disk .

- Fluorine substituents : Improve metabolic stability and binding affinity via dipole interactions and hydrophobic effects .

- SAR Workflow :

- Synthesize derivatives with systematic substituent variations (e.g., aryl, alkyl, heterocyclic groups).

- Test in vitro bioactivity (e.g., MIC assays for antimicrobial activity).

- Perform molecular docking to assess binding modes (e.g., interactions with bacterial enzymes like urease) .

Q. What methodologies elucidate the photophysical properties (e.g., dual fluorescence) of this compound derivatives?

Methodological Answer:

- Dual Fluorescence Studies :

- Spectroscopic Techniques : Time-resolved fluorescence spectroscopy and quantum yield measurements in solvents of varying polarity (e.g., DMSO, ethanol). For example, 2-amino-5-phenyl-1,3,4-thiadiazole exhibits dual emission due to excited-state intramolecular proton transfer (ESIPT) .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map energy transitions and tautomerization pathways .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar thiadiazole derivatives?

Methodological Answer:

- Data Contradiction Analysis :

- Standardize Assays : Compare studies using identical protocols (e.g., broth microdilution for MIC values).

- Control Variables : Account for differences in bacterial strains, solvent systems (e.g., DMSO vs. aqueous buffers), and purity (>95% by HPLC).

- Meta-Analysis : Aggregate data from multiple sources (e.g., Foroumadi et al. (2009) vs. Yang et al. (2014)) to identify trends .

Q. What strategies are effective for incorporating this compound into drug discovery pipelines?

Methodological Answer:

- Lead Optimization :

- Fragment-Based Design : Combine thiadiazole cores with bioactive fragments (e.g., benzimidazoles for antiparasitic activity) .

- ADMET Profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and toxicity (MTT assays in HepG2 cells) .

- Case Study : A derivative with a 4-fluorophenyl group showed pH-dependent antimicrobial activity, highlighting the need for pH-adjusted assays .

Eigenschaften

IUPAC Name |

2-chloro-5-(difluoromethyl)-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HClF2N2S/c4-3-8-7-2(9-3)1(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRODDSHVEGLFMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NN=C(S1)Cl)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HClF2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.